Cas no 133099-10-2 ((R )-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile)

(R )-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile structure
133099-10-2 structure
Product Name:(R )-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile
CAS No:133099-10-2
MF:C25H24N2O2S
MW:416.535264968872
CID:98309
PubChem ID:22842822
Update Time:2025-04-18

(R )-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (R )-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile
    • (S)-ΑΑ, DIPHENYL-N-TOSYL-3PYRROLIDINE ACETONITRILE
    • CS-0008343
    • (3R)-1-[(4-Methylphenyl)sulfonyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile
    • SCHEMBL9357139
    • (R)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile
    • 3-(R)-(-)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
    • XPQZNOFTICUMIN-QHCPKHFHSA-N
    • 133099-10-2
    • DTXSID101149012
    • Inchi: 1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m0/s1
    • InChI Key: XPQZNOFTICUMIN-QHCPKHFHSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1CC[C@H](C(C#N)(C2C=CC=CC=2)C2C=CC=CC=2)C1)(=O)=O

Computed Properties

  • Exact Mass: 416.15584919g/mol
  • Monoisotopic Mass: 416.15584919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 696
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 69.6Ų
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